An In-depth Technical Guide to Benzo[c]phenanthrene: Molecular Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Benzo[c]phenanthrene: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings.[1] As a member of the PAH family, it is of significant interest to researchers in environmental science, toxicology, and drug development due to its carcinogenic properties and its role as an environmental pollutant.[2] This technical guide provides a comprehensive overview of Benzo[c]phenanthrene, focusing on its core molecular structure, chemical formula, and physical properties. It also details experimental methodologies for its synthesis and characterization, presenting quantitative data in a clear, tabular format for ease of reference and comparison.
Molecular Structure and Formula
Benzo[c]phenanthrene is a nonplanar molecule with the chemical formula C₁₈H₁₂.[1] It is an ortho-fused polycyclic arene that results from the symmetrical fusion of the C1-C2 bonds of two naphthalene (B1677914) units.[3][4] Other names for this compound include 3,4-Benzophenanthrene and Tetrahelicene.[1]
Molecular Visualization
The following diagram illustrates the molecular structure of Benzo[c]phenanthrene, with the standard IUPAC numbering system for the carbon atoms.
Caption: Molecular structure of Benzo[c]phenanthrene.
Physicochemical Properties
A summary of the key physicochemical properties of Benzo[c]phenanthrene is provided in the table below. These properties are essential for understanding its behavior in various experimental and environmental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂ | [1][3] |
| Molecular Weight | 228.29 g/mol | [1][4] |
| Appearance | White solid | [1] |
| Melting Point | 68 °C (154 °F; 341 K) | [1] |
| Boiling Point | 436.7 °C (818.1 °F; 709.8 K) at 760 mmHg | [1] |
| Density | 1.19 g/cm³ | [1] |
| Flash Point | 209.1 °C (408.4 °F; 482.2 K) | [1] |
| Solubility | Soluble in nonpolar organic solvents. Slightly soluble in Acetonitrile and Chloroform (B151607). | [1][4] |
| Vapor Pressure | 2.02E-07 mmHg at 25°C | [4] |
| CAS Number | 195-19-7 | [1] |
Experimental Protocols
The synthesis and characterization of Benzo[c]phenanthrene involve specific and controlled laboratory procedures. Below are detailed protocols for its synthesis via Heck coupling and oxidative photocyclization, as well as standard methods for its spectroscopic characterization.
Synthesis of Benzo[c]phenanthrene Ketone
A common method for synthesizing a Benzo[c]phenanthrene derivative involves a two-step process: a Heck coupling reaction followed by an oxidative photocyclization.[2][5]
Materials:
-
p-Bromoacetophenone
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Acetonitrile (CH₃CN)
-
Iodine (I₂)
-
Propylene (B89431) oxide
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
Procedure:
-
Heck Coupling:
-
Combine p-bromoacetophenone (1.0 eq), 2-vinylnaphthalene (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and NEt₃ (1.5 eq) in acetonitrile.[2]
-
Heat the mixture at reflux under a nitrogen atmosphere for 24 hours.[2]
-
After cooling to room temperature, remove the solvent under reduced pressure.[2]
-
Partition the residue between water and dichloromethane.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
-
-
Oxidative Photocyclization:
-
Dissolve the product from the Heck coupling reaction in cyclohexane containing a catalytic amount of iodine and propylene oxide.[2]
-
Irradiate the solution with a high-pressure mercury lamp for 12 hours under an oxygen atmosphere.[2]
-
Evaporate the solvent and purify the residue by column chromatography to yield the Benzo[c]phenanthrene ketone.[2]
-
Spectroscopic Characterization
The structural confirmation and purity assessment of Benzo[c]phenanthrene are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule. For Benzo[c]phenanthrene, the spectrum is typically recorded in a deuterated solvent like chloroform (CDCl₃).
-
¹³C NMR: Carbon NMR is used to determine the number and types of carbon atoms. The spectrum for Benzo[c]phenanthrene can also be recorded in CDCl₃.[6]
Mass Spectrometry (MS):
-
Mass spectrometry is employed to determine the molecular weight of Benzo[c]phenanthrene and to analyze its fragmentation pattern. This technique confirms the molecular formula of C₁₈H₁₂.[7]
Biological Activity and Signaling
Benzo[c]phenanthrene is recognized as a mutagen and a carcinogen.[2] Its biological activity is primarily due to its metabolic activation into reactive intermediates that can form covalent adducts with DNA. This process can lead to mutations and initiate carcinogenesis.
Metabolic Activation Pathway
The metabolic activation of Benzo[c]phenanthrene involves its conversion to diol epoxides, which are highly reactive electrophiles. The following diagram illustrates a simplified workflow of this activation and the subsequent cellular response.
Caption: Metabolic activation and cellular response to Benzo[c]phenanthrene.
The diol epoxides of Benzo[c]phenanthrene have been noted to react preferentially with adenine (B156593) residues in DNA.[2] The cellular DNA mismatch repair (MMR) system, involving proteins like MutSα and MutSβ, can recognize these adducts.[2] In cells with a functional MMR system, this recognition can trigger apoptosis (programmed cell death).[2]
Safety and Hazards
Benzo[c]phenanthrene is associated with several health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is considered harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[1] It is also suspected of causing genetic defects and cancer.[1] Appropriate personal protective equipment and handling procedures should be used when working with this compound.
References
- 1. Benzo(c)phenanthrene - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzo(c)phenanthrene | C18H12 | CID 9136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 195-19-7,BENZO(C)PHENANTHRENE | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BENZO(C)PHENANTHRENE(195-19-7) 13C NMR spectrum [chemicalbook.com]
- 7. Benzo[c]phenanthrene [webbook.nist.gov]
